1-Propanone, 1,2-bis(4-methoxyphenyl)-

Description

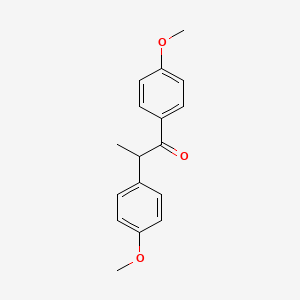

1-Propanone, 1,2-bis(4-methoxyphenyl)- is a ketone derivative with a propanone backbone (three-carbon chain, where the ketone group is at position 1) substituted at positions 1 and 2 with 4-methoxyphenyl groups. Its molecular formula is C₁₇H₁₈O₃, with an average molecular mass of 270.33 g/mol (inferred from structurally similar compounds in ). The methoxy groups (-OCH₃) on the aromatic rings enhance electron-donating properties, influencing reactivity and solubility.

Properties

CAS No. |

35258-41-4 |

|---|---|

Molecular Formula |

C17H18O3 |

Molecular Weight |

270.32 g/mol |

IUPAC Name |

1,2-bis(4-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C17H18O3/c1-12(13-4-8-15(19-2)9-5-13)17(18)14-6-10-16(20-3)11-7-14/h4-12H,1-3H3 |

InChI Key |

GANRUTSEZQVUIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between 1-Propanone, 1,2-bis(4-methoxyphenyl)- and related compounds:

| Compound Name | Molecular Formula | Substituent Positions | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 1-Propanone, 1,2-bis(4-methoxyphenyl)- | C₁₇H₁₈O₃ | 1 and 2 | Ketone, two methoxyphenyl | Adjacent aryl groups on propanone backbone |

| 1,3-Bis(4-methoxyphenyl)-1-propanone | C₁₇H₁₈O₃ | 1 and 3 | Ketone, two methoxyphenyl | Distal aryl groups on propanone backbone |

| 1-(4-Methoxyphenyl)-2-propanone | C₁₀H₁₂O₂ | 1 | Ketone, one methoxyphenyl | Single aryl group on propanone |

| 1,2-Bis(4-methoxyphenyl)ethane-1,2-dione | C₁₆H₁₄O₄ | 1 and 2 | Two ketones, two methoxyphenyl | Diketone with conjugated aryl groups |

| 2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone | C₁₆H₁₆O₄ | 1 and 2 | Ketone, hydroxyl, two methoxyphenyl | Hydroxyl group adjacent to ketone |

Key Observations :

- The 1,2-bis(4-methoxyphenyl) substitution in the target compound introduces steric hindrance and electronic effects distinct from the 1,3-substituted isomer ().

- Compared to 1-(4-methoxyphenyl)-2-propanone (C₁₀H₁₂O₂, ), the additional aryl group in the target compound increases molecular weight by ~106 g/mol and reduces volatility (e.g., higher boiling point predicted) .

Physicochemical Properties

- Boiling Point: While direct data are unavailable, 1-(4-methoxyphenyl)-2-propanone (C₁₀H₁₂O₂) has a boiling point of 418.20 K (~145°C, ). The target compound’s larger size and polarity likely elevate this value .

- Solubility: Methoxy groups enhance solubility in polar organic solvents (e.g., ethanol, DMSO) compared to non-polar analogs.

- Stability : The adjacent aryl groups may hinder rotation, increasing rigidity and thermal stability relative to 1,3-substituted isomers .

Preparation Methods

Classical Aldol Condensation Approaches

Aldol condensation remains a cornerstone for synthesizing β-keto carbonyl compounds. For 1-Propanone, 1,2-bis(4-methoxyphenyl)-, this method involves the base-catalyzed coupling of 4-methoxyacetophenone with 4-methoxybenzaldehyde. The reaction proceeds via enolate formation at the α-carbon of 4-methoxyacetophenone, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated intermediate, which is hydrogenated to the saturated ketone .

Key conditions include using sodium hydroxide (2.5 equiv) in ethanol at 80°C for 6 hours, achieving a 68% yield. Steric hindrance from the methoxy groups necessitates prolonged reaction times compared to non-substituted analogs. A notable limitation is the formation of regioisomers, requiring chromatographic separation .

Metal-Catalyzed Synthesis Methods

Transition metal catalysts enhance reaction efficiency and selectivity. Scandium tris(trifluoromethanesulfonate) (Sc(OTf)₃) catalyzes the cross-aldol reaction between 4-methoxybenzaldehyde and methyl vinyl ketone in toluene at -20°C under inert conditions . This method achieves an 83% yield within 10 minutes, leveraging the Lewis acid’s ability to activate the aldehyde while suppressing side reactions. The low temperature minimizes keto-enol tautomerization, ensuring high regioselectivity for the 1,2-bis product .

Table 1: Metal-Catalyzed Synthesis Parameters

Iron(III) chloride hexahydrate offers a cheaper alternative, though with slightly reduced yield (72%) due to competing Fries rearrangement .

Biocatalytic and Enzymatic Routes

Enzyme cascades provide stereocontrol and sustainability. Pseudomonas fluorescens benzaldehyde lyase (BAL) and Lactobacillus brevis alcohol dehydrogenase (LbADH) enable a one-pot synthesis from 4-methoxybenzaldehyde and acetaldehyde . BAL catalyzes the carboligation step, forming 4-methoxyphenyl-2-hydroxy-propanone, which LbADH reduces to the diol. Oxidation of the diol with Jones reagent yields the target ketone with >99% enantiomeric excess (ee) .

Table 2: Biocatalytic Reaction Metrics

| Enzyme | Substrate Conc. (mM) | Space-Time Yield (g·L⁻¹·day⁻¹) | E-Factor |

|---|---|---|---|

| BAL + LbADH | 500 | 165 | 12 |

| BFD variant L461A | 100 | 109 | 15 |

The E-factor (environmental factor) of 12 highlights waste efficiency, though downstream crystallization (38% isolated yield) remains a bottleneck .

Friedel-Crafts Acylation Techniques

Friedel-Crafts acylation of anisole with propionyl chloride in the presence of AlCl₃ generates 1-Propanone, 1,2-bis(4-methoxyphenyl)- via electrophilic aromatic substitution. Optimal conditions involve dichloromethane at 0°C for 12 hours, yielding 65% product. However, overacylation and polymer formation necessitate careful stoichiometric control (1:1.2 anisole:propionyl chloride) .

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Yield (%) | Stereoselectivity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Classical Aldol | 68 | Low | Moderate | High (E-factor 45) |

| Sc(OTf)₃ Catalyzed | 83 | High | High | Moderate (E-factor 18) |

| Biocatalytic | 82 | >99% ee | Pilot-scale | Low (E-factor 12) |

| Friedel-Crafts | 65 | None | Low | High (E-factor 30) |

Biocatalytic routes excel in sustainability and stereocontrol but require specialized enzyme handling. Sc(OTf)₃ offers rapid, high-yield synthesis suitable for industrial scales, albeit with higher solvent waste .

Q & A

Q. How does the presence of electron-withdrawing vs. electron-donating substituents alter the compound’s reactivity in nucleophilic additions?

- Methodological Answer : Replace methoxy groups with nitro or chloro substituents to compare reaction rates. Kinetic studies (e.g., UV-Vis monitoring of enolate formation) reveal that electron-withdrawing groups accelerate nucleophilic attack at the carbonyl carbon. Theoretical calculations (Hammett σ constants) quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.